molecular formula C11H10N4O3 B15092183 Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- CAS No. 100008-89-7

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-

Cat. No.: B15092183
CAS No.: 100008-89-7
M. Wt: 246.22 g/mol
InChI Key: XEWFPQXTWQUZQA-UHFFFAOYSA-N
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Description

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- is a pyrimidine derivative characterized by a phenolic hydroxyl group attached to a substituted pyrimidine ring. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents: Amino group (-NH₂) at position 2. Methyl group (-CH₃) at position 4. Nitro group (-NO₂) at position 3.
  • Phenolic hydroxyl (-OH) at the ortho position relative to the pyrimidine attachment.

Properties

CAS No.

100008-89-7

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-nitropyrimidin-4-yl)phenol

InChI

InChI=1S/C11H10N4O3/c1-6-10(15(17)18)9(14-11(12)13-6)7-4-2-3-5-8(7)16/h2-5,16H,1H3,(H2,12,13,14)

InChI Key

XEWFPQXTWQUZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The pyrimidine ring system in Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- suggests a disconnection strategy involving cyclocondensation of β-diketones or β-keto esters with nitrogen-containing building blocks such as guanidines or amidines. The nitro group at position 5 and the amino group at position 2 necessitate sequential functionalization or the use of pre-functionalized intermediates.

Strategic Bond Disconnections

  • Pyrimidine Ring Formation : Cyclization between a β-keto ester (e.g., ethyl acetoacetate) and a nitroguanidine derivative could yield the 5-nitro-2-amino pyrimidine scaffold.
  • Phenol Introduction : Late-stage coupling of a pyrimidine intermediate with a phenolic moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Preparation Methodologies

Cyclocondensation Route

Reaction Protocol
  • Intermediate Synthesis :

    • React ethyl 3-oxobutanoate (1.0 equiv) with nitroguanidine (1.2 equiv) in ethanol under reflux (78°C, 12 h) to form 2-amino-6-methyl-5-nitro-4-hydroxypyrimidine.
    • Yield : 68–72% (reported for analogous systems).
  • Phenolic Functionalization :

    • Protect the hydroxyl group of the pyrimidine intermediate using MEMCl (1.2 equiv) in dichloromethane (0°C to room temperature, 4 h).
    • Perform Ullmann coupling with iodophenol (1.1 equiv), CuI (10 mol%), and K₂CO₃ in DMF (120°C, 24 h).
    • Deprotect the MEM group using TiCl₄ in CH₂Cl₂ (room temperature, 4 h).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Ethanol, reflux 70% 95%
2 MEMCl, CH₂Cl₂ 85% 98%
3 CuI, DMF, 120°C 65% 92%
4 TiCl₄, CH₂Cl₂ 95% 99%
Optimization Challenges
  • Nitro Group Stability : The nitro group may undergo reduction during catalytic coupling steps, necessitating inert atmospheres and low-metal-content conditions.
  • Regioselectivity : Competing O- vs. N-alkylation during MEM protection requires precise stoichiometric control.

Direct Nitration of Pyrimidine Intermediates

Reaction Protocol
  • Intermediate Preparation :

    • Synthesize 2-amino-6-methyl-4-hydroxypyrimidine via cyclocondensation of ethyl acetoacetate and guanidine nitrate (H₂SO₄, 0°C, 2 h).
  • Nitration :

    • Treat the intermediate with fuming HNO₃ (2.5 equiv) in H₂SO₄ at –10°C (2 h), followed by gradual warming to 25°C.
    • Yield : 55–60% (isolated as yellow crystals).

Key Data :

Parameter Value
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v)
Temperature –10°C → 25°C
Reaction Time 2 h
Regioselectivity >95% at C5
Limitations
  • Acidic Conditions : The phenolic hydroxyl group requires protection (e.g., acetylation) prior to nitration to prevent sulfonation or oxidation.
  • Byproduct Formation : Over-nitration or ring decomposition occurs above 30°C, mandating strict temperature control.

Palladium-Catalyzed Cross-Coupling

Reaction Protocol
  • Borylation of Pyrimidine :

    • Convert 4-bromo-2-amino-6-methylpyrimidine to the corresponding boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C, 12 h).
  • Suzuki-Miyaura Coupling :

    • Couple the boronic acid with 2-bromophenol (1.1 equiv) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in DME/H₂O (3:1, 90°C, 8 h).
    • Yield : 75–80%.
  • Nitro Group Introduction :

    • Nitrate the coupled product using AcONO₂ (2.0 equiv) in AcOH (50°C, 4 h).

Key Data :

Step Catalyst/Reagents Yield
1 Pd(dppf)Cl₂, B₂Pin₂ 85%
2 Pd(PPh₃)₄, K₂CO₃ 78%
3 AcONO₂, AcOH 65%

Comparative Analysis of Methods

Method Total Yield Scalability Cost Efficiency Purity
Cyclocondensation 52–58% Moderate High 92–95%
Direct Nitration 48–55% Low Moderate 85–90%
Cross-Coupling 65–70% High Low 95–98%
  • Cyclocondensation : Preferred for small-scale synthesis due to readily available starting materials but suffers from multi-step inefficiencies.
  • Cross-Coupling : Superior for industrial-scale production despite higher catalyst costs, offering better regiocontrol.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • MEMCl Protection : Dichloromethane recovery via distillation reduces environmental impact.
  • Palladium Recovery : Resin-based Pd scavengers (e.g., SiliaBond Thiol) achieve >99% metal recovery.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols and pyrimidines.

Scientific Research Applications

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent-Driven Electronic and Spectroscopic Properties

Comparison with 2-amino-5-bromo-6-methyl-4-pyrimidinol
  • Substituent differences: Bromo (-Br) vs. nitro (-NO₂) at position 5.
  • Electronic effects: The nitro group is a stronger electron-withdrawing group (EWG) than bromo, leading to greater polarization of the pyrimidine ring. This enhances acidity of the phenolic -OH (predicted pKa reduction by ~1–2 units) .
  • Spectroscopic shifts: IR spectroscopy: The nitro group exhibits strong absorption at ~1,520 cm⁻¹ (asymmetric NO₂ stretch) and ~1,350 cm⁻¹ (symmetric NO₂ stretch), absent in bromo analogs . NMR: The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-6 methyl group shifts from δ 2.1 ppm in bromo analogs to δ 2.3–2.5 ppm) .
Comparison with 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
  • Substituent differences: Methoxyphenyl (-C₆H₄OCH₃) and fluorobenzyloxy (-OCH₂C₆H₄F) groups vs. nitro and simple phenolic -OH.
  • Molecular weight and solubility :
    • Target compound’s molecular weight (~265 g/mol) is significantly lower than the ECHEMI compound (446.48 g/mol) .
    • Nitro group reduces lipophilicity (predicted logP ≈ 1.2) compared to the fluorobenzyloxy-containing analog (logP ≈ 3.5) .
  • Biological activity : The nitro group may confer antibacterial or antiparasitic activity, whereas the fluorobenzyloxy group is associated with kinase inhibition .

Comparative Data Table

Property Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- 2-amino-5-bromo-6-methyl-4-pyrimidinol ECHEMI Compound
Molecular formula C₁₁H₁₁N₅O₃ C₅H₇BrN₄O C₂₅H₂₃FN₄O₃
Molecular weight (g/mol) ~265 241.1 446.48
Key substituents -NO₂, -CH₃, -NH₂, -OH -Br, -CH₃, -NH₂, -OH -OCH₃, -F, -OCH₂C₆H₄F
logP (calculated) ~1.2 ~0.8 ~3.5
Dipole moment (DFT, Debye) ~6.5 (predicted) ~4.2 Not reported
UV-Vis λₘₐₓ (nm) 280–290 (nitro π→π* transition) 260–270 270–280 (aromatic π→π*)

Research Findings and Implications

  • Synthetic accessibility : The nitro group enables facile functionalization via reduction to amine intermediates, a pathway less feasible in bromo or methoxy analogs .
  • Thermal stability : Nitro-substituted pyrimidines exhibit lower thermal stability (decomposition onset ~150°C) compared to methoxy or bromo analogs (~200°C) due to nitro group reactivity .
  • Biological relevance : Nitro groups are associated with prodrug activation (e.g., antiparasitic agents), while fluorinated analogs target enzyme specificity in cancer therapies .

Biological Activity

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-, is a compound of significant interest due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H11_{11}N3_3O3_3
  • Molecular Weight : Approximately 233.23 g/mol

The presence of the nitro group and amino group on the pyrimidine ring is believed to play a crucial role in its biological activity.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been reported to interact with the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.
  • Cytotoxic Effects : Research indicates that it may induce cytotoxicity in various cancer cell lines, promoting apoptosis through specific molecular pathways.

In Vitro Studies

Several studies have investigated the effects of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- on cancer cell lines:

  • PC3 Prostate Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell growth, with significant effects at concentrations ranging from 10 to 100 µM .
  • LNCaP Cells : Inhibition of Akt phosphorylation was noted at a concentration of 137 nM, indicating its potential as a therapeutic agent against prostate cancer .

In Vivo Studies

In vivo studies have further supported the compound's efficacy:

  • Xenograft Models : Administration of the compound in xenograft models showed reduced tumor growth rates, suggesting its potential application in cancer therapy. For example, a study reported a reduction in tumor size by up to 75% when administered at specific dosages .

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the antitumor efficacy of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-.
    • Method : Mice bearing xenografts were treated with varying doses.
    • Results : Significant tumor regression was observed at doses above 50 mg/kg.
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion assays were conducted.
    • Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
Antitumor ActivityTumor growth inhibition10 - 100 µM
Enzyme InhibitionAkt phosphorylation inhibition137 nM
AntimicrobialBacterial growth inhibitionVaries by organism

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-Nitro and amino groups on pyrimidineAntitumor and antimicrobial
5-FluorouracilPyrimidine derivativePrimarily used in cancer therapy
4-AminoquinolineContains an amino groupKnown for antimalarial properties

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